molecular formula C21H25N3O2 B5573782 N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]chromane-3-carboxamide

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]chromane-3-carboxamide

Cat. No.: B5573782
M. Wt: 351.4 g/mol
InChI Key: JUCPMLGGMNCYAH-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]chromane-3-carboxamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromism and Fluorescence Brightness

A study on pyrene-based D–π–A dyes, incorporating piperidine (donor) and a secondary N-alkyl carboxamide (acceptor), demonstrated solvatochromism and high fluorescence brightness across a range of solvent polarities, including water. This research showcases the potential application of such compounds in fluorescent dyes and solvatochromic materials for sensing and optical applications (Niko et al., 2014).

Synthetic Chemistry

Another application is found in the synthesis of complex heterocyclic structures. For example, pyridine-4-carboxamide derivatives were alkylated and hydrogenated to yield specific piperidine-4-carboxamides, which were then treated to form bicyclic carbonitriles. This highlights the compound's utility in the synthesis of novel organic molecules, potentially for pharmaceuticals or materials science (Svoboda & Paleček, 1995).

Glycine Transporter 1 Inhibition

Research identified a compound with a structural motif including pyridinyl and piperidinyl groups as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This suggests the potential therapeutic application of such compounds in central nervous system disorders, highlighting the importance of this chemical structure in the development of new drugs (Yamamoto et al., 2016).

Crystal Structure Analysis

A study on the crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives underlines the importance of understanding the spatial arrangement and interactions within molecules, which is crucial for the design and development of new materials with specific properties (Artheswari et al., 2019).

Mechanism of Action

The mechanism of action of piperidine derivatives is complex and varies depending on the specific derivative and its pharmacological application .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The future of piperidine derivatives in drug discovery looks promising, with ongoing research into their synthesis, functionalization, and pharmacological application .

Properties

IUPAC Name

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(18-12-17-5-1-2-6-20(17)26-15-18)23-19-7-10-24(11-8-19)14-16-4-3-9-22-13-16/h1-6,9,13,18-19H,7-8,10-12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCPMLGGMNCYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CC3=CC=CC=C3OC2)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.